Regiochemical Selectivity: 3-Chloro vs. 6-Chloro Substitution Determines Synthetic Utility in Kinase Inhibitor Synthesis
Patent literature explicitly identifies CAS 61404-48-6 as a preferred intermediate for constructing pyridazine-4-carboxamide kinase inhibitors. The 3-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with amine nucleophiles, enabling installation of diverse pharmacophores at the 3-position while retaining the 6-oxo group for subsequent derivatization [1]. The regioisomeric 6-chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0) presents an inverted reactivity profile that would direct substitution to position 6, yielding a structurally distinct product series with unvalidated kinase selectivity profiles . This regiochemical specificity directly impacts which patent claims are accessible and which chemical space is explored.
| Evidence Dimension | Regiochemical identity and synthetic handle position |
|---|---|
| Target Compound Data | Chlorine at 3-position; hydroxy/oxo at 6-position (CAS 61404-48-6); reactive toward SNAr at C3 |
| Comparator Or Baseline | 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0); chlorine at 6-position; SNAr directed to C6 |
| Quantified Difference | Qualitative: different regioisomer; SNAr site reversed; leads to non-identical downstream kinase inhibitor scaffolds |
| Conditions | Synthesis of pyridazine-4-carboxamide kinase inhibitor libraries per patent WO2014120748A1 |
Why This Matters
For medicinal chemistry teams following patent SAR strategies, selecting the incorrect regioisomer leads to an entirely different compound series, invalidating structure-activity relationships and potentially infringing different IP space.
- [1] Xcovery Holding Company, LLC. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. Patent WO2014120748A1, 2014. View Source
